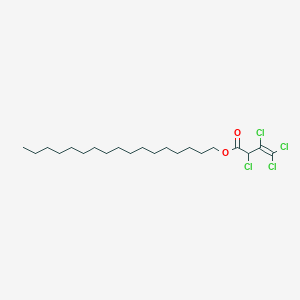
Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate is an organic compound characterized by its long heptadecyl chain and a tetrachlorinated butenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate typically involves the esterification of heptadecanol with 2,3,4,4-tetrachlorobut-3-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the tetrachlorobutenoate group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of heptadecyl 2,3,4,4-tetrachlorobutanoic acid.
Reduction: Formation of heptadecyl 2,3,4-trichlorobut-3-enoate.
Substitution: Formation of heptadecyl 2,3,4,4-tetraalkoxybut-3-enoate derivatives.
Scientific Research Applications
Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate involves its interaction with cellular membranes and proteins. The long heptadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The tetrachlorobutenoate group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate: Similar structure but with a different position of the double bond.
Heptadecyl heptafluorobutyrate: Contains a heptafluorobutyrate group instead of a tetrachlorobutenoate group.
5-Heptadecylresorcinol: Contains a heptadecyl chain attached to a resorcinol ring.
Uniqueness
Heptadecyl 2,3,4,4-tetrachlorobut-3-enoate is unique due to its specific combination of a long alkyl chain and a highly chlorinated butenoate group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
654646-30-7 |
|---|---|
Molecular Formula |
C21H36Cl4O2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
heptadecyl 2,3,4,4-tetrachlorobut-3-enoate |
InChI |
InChI=1S/C21H36Cl4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-21(26)19(23)18(22)20(24)25/h19H,2-17H2,1H3 |
InChI Key |
JGHIBRVSZFCEFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C(C(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12526432.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)
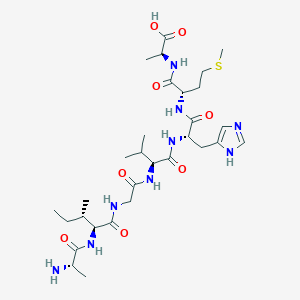
![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)
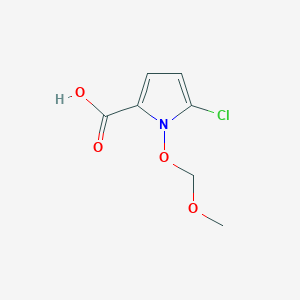
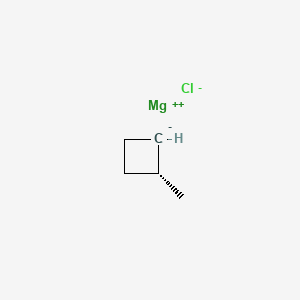
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
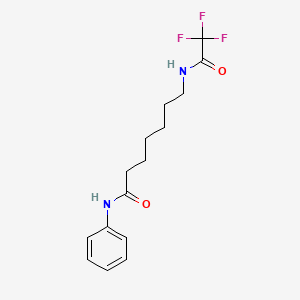
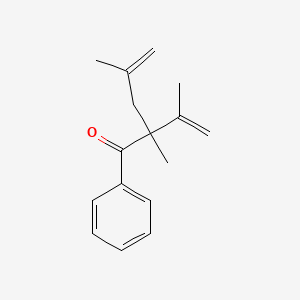
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

